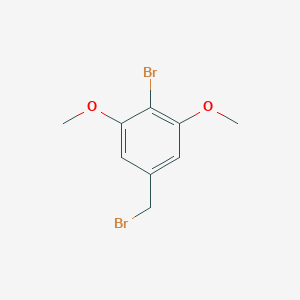

2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

Übersicht

Beschreibung

2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene (2-Br-5-BrMe-1,3-DMB) is a brominated aromatic compound used in the synthesis of organic compounds. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. The compound has also been studied for its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Bromination and Sulfur-functionalised Quinone Derivatives

The compound is used in the bromination of dimethoxy-dimethylbenzene, leading to various bromination products. One such product is the 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene, which is structurally analyzed and used to create sulfur-containing quinone derivatives. This demonstrates its utility in producing new chemical compounds with potential applications in various fields, such as materials science and pharmaceuticals (Aitken, Jethwa, Richardson & Slawin, 2016).

Hyperbranched Polyethers Synthesis

5-(Bromomethyl)-1,3-dihydroxybenzene, a compound closely related to 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene, is used in the synthesis of hyperbranched polyethers. These polyethers have numerous phenolic hydroxyl groups and can be modified through acylation, benzylation, or silylation, indicating the compound's relevance in polymer chemistry (Uhrich, Hawker, Fréchet & Turner, 1992).

Crystal Structure Analysis

In crystallography, bromomethylsubstituted benzenes, including derivatives of this compound, are studied for their unique molecular structures. These studies provide insights into molecular interactions and packing motifs, which are vital in the field of material science and drug design (Ebersbach, Seichter & Mazik, 2022).

[60]Fullerene Bisadducts Characterization

The compound is used in the study of [60]fullerene, a molecule of interest in nanotechnology and materials science. By examining reactions with o-quinodimethane species from related bromomethyl compounds, various bisadduct isomers are isolated and characterized, indicating its importance in understanding fullerene chemistry (Nakamura, O-kawa, Matsumoto & Nishimura, 2000).

Protecting Group in Amino Acid Derivatives

1,2-Dimethoxy-4,5-dimethylene, derived from related bromomethyl compounds, is used as a protecting group in acyclic amino acid derivatives. This application is significant in peptide chemistry, where protecting groups play a crucial role in synthesizing complex molecules (Tayama, Takedachi, Iwamoto & Hasegawa, 2012).

Wirkmechanismus

Target of Action

Brominated compounds are generally known for their reactivity and are often used in organic synthesis .

Mode of Action

2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene is likely to interact with its targets through a mechanism known as Suzuki–Miyaura cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The process involves the reaction of an organoboron compound (like our compound) with a halide compound in the presence of a palladium catalyst .

Biochemical Pathways

It’s worth noting that brominated compounds like this are often used in the synthesis of various organic compounds, potentially affecting a wide range of biochemical pathways .

Result of Action

As a brominated compound, it is likely to be involved in the formation of carbon-carbon bonds, which are fundamental to the structure and function of many organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. For instance, the Suzuki–Miyaura cross-coupling reaction, which this compound is likely involved in, is known to be exceptionally mild and functional group tolerant .

Eigenschaften

IUPAC Name |

2-bromo-5-(bromomethyl)-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O2/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSLZFORZMVWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652338 | |

| Record name | 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

948550-74-1 | |

| Record name | 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1438524.png)

![2-[(2,6-Dichlorophenyl)thio]quinoline-4-carboxylic acid](/img/structure/B1438525.png)

![[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid](/img/structure/B1438531.png)

![(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B1438532.png)

![Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate](/img/structure/B1438540.png)

![8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid](/img/structure/B1438541.png)

![3-[2-(4-Nitrophenyl)ethenyl]phenol](/img/structure/B1438545.png)